[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
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Overview
Description
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetically derived compound that has garnered interest due to its unique structural features and potential applications across various scientific fields. This compound is characterized by its complex structure, which includes both amino acid and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves a multi-step process:
Formation of the amino acid derivative: : The starting material, an amino acid, undergoes selective protection and activation steps to form an intermediate.
Coupling with pyrrolidine derivative: : The amino acid intermediate is then coupled with a pyrrolidine derivative under conditions that promote amide bond formation.
Introduction of the carbamic acid ester: : The resultant intermediate is further reacted with benzyl chloroformate to form the final ester compound.
Industrial Production Methods
Industrial production methods of this compound often utilize automated systems and optimized conditions to increase yield and purity. Key factors include:
High-pressure liquid chromatography (HPLC): : Used to purify the final product.
Automated reactors: : Employed to maintain precise reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various reactions:
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Involves reduction to simpler amines and alcohols using reducing agents.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether.
Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for electrophilic substitutions.
Major Products Formed
Depending on the reactions undertaken, the major products can range from simpler amino acids to modified ester derivatives, each with potentially diverse applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor in the synthesis of more complex molecules and as a reagent in asymmetric synthesis processes.
Biology
Biologically, its derivatives can be utilized as enzyme inhibitors or as building blocks in peptide synthesis.
Medicine
In medicine, it is explored for its potential roles in developing pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Industry
Industrial applications include its use in the manufacture of high-performance materials, such as biodegradable polymers and specialized coatings.
Mechanism of Action
Effects
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester exerts its effects involves interactions with various molecular targets:
Enzyme binding: : May act as an inhibitor by binding to active sites.
Pathway modulation: : Influences biochemical pathways by altering the activity of key enzymes.
Molecular Targets and Pathways
The compound can target enzymes involved in metabolic pathways, thereby affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
[1-((S)-2-Amino-3-ethyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid phenyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity profiles, differentiating it from similar compounds in terms of potency and selectivity in its applications.
There you go! Dive deep into the intricate world of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester. Fascinating, right?
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-10-16(22)12-21(3)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16?,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTKVKFAIIBOTO-DJNXLDHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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